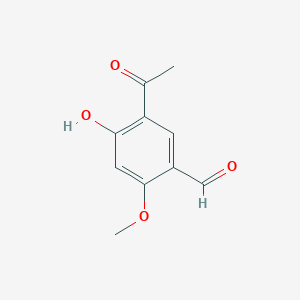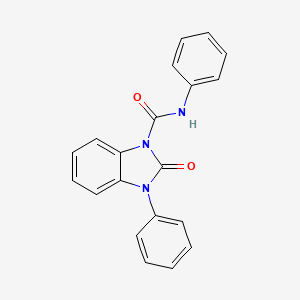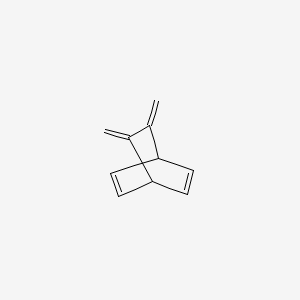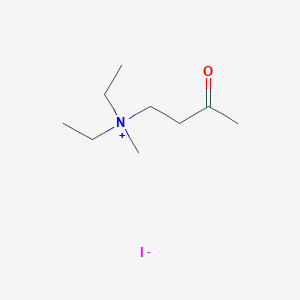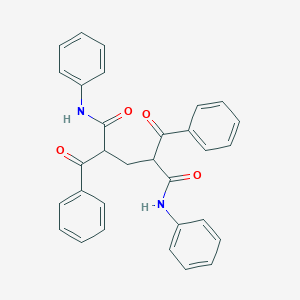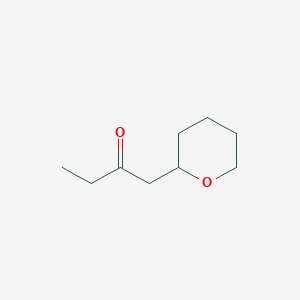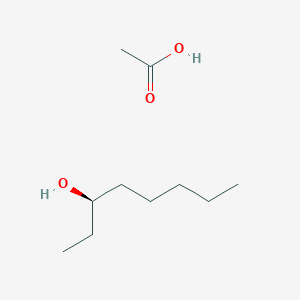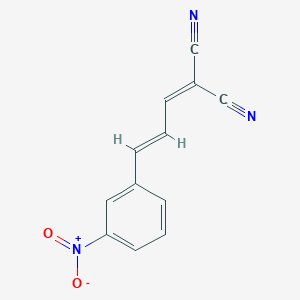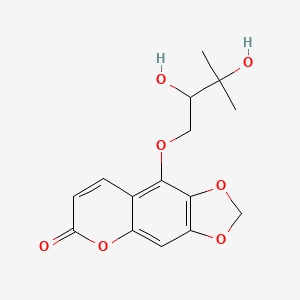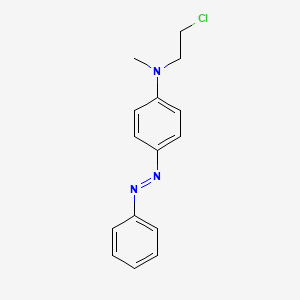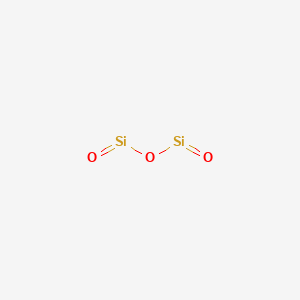![molecular formula C15H13NOS B14659427 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile CAS No. 51723-73-0](/img/structure/B14659427.png)
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile is an organic compound with the molecular formula C15H13NOS It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a methoxy group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 3-methoxyphenylacetonitrile with a suitable sulfanylating agent. One common method is the nucleophilic substitution reaction where 3-methoxyphenylacetonitrile reacts with a thiol or disulfide compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydride or potassium carbonate is used to deprotonate the thiol, facilitating the nucleophilic attack on the nitrile carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the synthesis of heterocyclic compounds and other functionalized aromatic compounds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl and methoxy groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
(2-Methoxyphenyl)(phenyl)acetonitrile: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
Thiazole derivatives: Contain a sulfur atom in a heterocyclic ring, offering different biological activities and chemical reactivity.
Uniqueness
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of both methoxy and sulfanyl groups on the phenyl ring, which provides a combination of electronic and steric effects that can be exploited in various chemical reactions and biological applications. The presence of the nitrile group also adds to its versatility as a synthetic intermediate.
Eigenschaften
CAS-Nummer |
51723-73-0 |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
2-[2-(3-methoxyphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-13-6-4-7-14(11-13)18-15-8-3-2-5-12(15)9-10-16/h2-8,11H,9H2,1H3 |
InChI-Schlüssel |
WMEZSXDRZXSLRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




